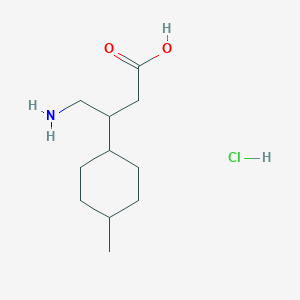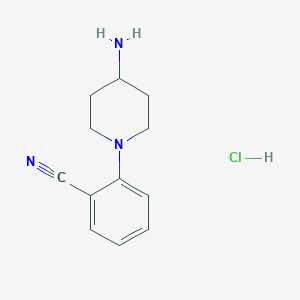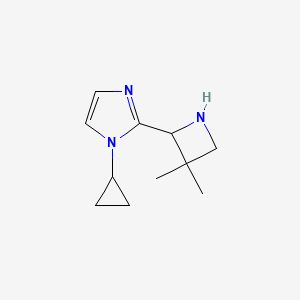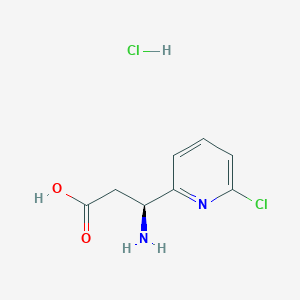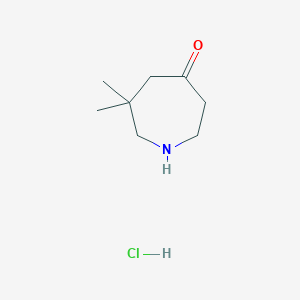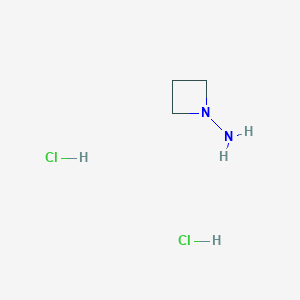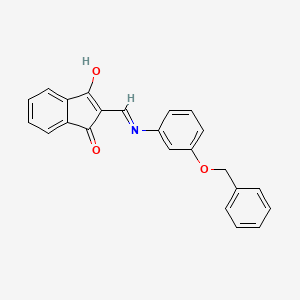
2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indane-1,3-dione derivatives, such as 2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione, involves several steps. One common approach is the halogenation of phthalic anhydrides, which are then converted into indane-1,3-diones using ethyl acetoacetate . Another method involves a four-component reaction involving indane-1,3-dione, 9-ethyl-9H-carbazole-3-carbaldehyde, ethyl acetoacetate, and ammonium acetate in the presence of a catalytic amount of piperidine .Molecular Structure Analysis
The molecular structure of 2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione is complex, with a phenylmethoxy group attached to a phenyl ring, which is then linked to an indane-1,3-dione core via an amino-methylene bridge.Chemical Reactions Analysis
Indane-1,3-dione, a core component of the compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It can undergo various chemical reactions, including halogenation and multi-component reactions .Aplicaciones Científicas De Investigación
Synthetic Applications
2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione and its derivatives have been extensively studied for their synthetic applications. For instance, the synthesis of novel derivatives of indane-1,3-dione has been investigated for potential use as anticoagulant agents (Mitka et al., 2009). Similarly, 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione, a related compound, was synthesized and characterized, highlighting the versatility of this chemical scaffold in creating new molecular structures (Asiri & Khan, 2011).
Biological Evaluation
Indane-1,3-dione derivatives have also been evaluated for their biological activities. For example, substituted thiophenyl derivatives of indane-1, 3-dione were synthesized and investigated for a range of activities including anticoagulant, analgesic, anti-inflammatory, and antibacterial properties (Giles et al., 2007). This demonstrates the potential of indane-1,3-dione derivatives in pharmaceutical research.
Structural Analysis and Characterization
Theoretical and spectroscopic studies have been conducted on 2-substituted indan-1,3-diones to understand their structures and tautomeric equilibriums (Angelova et al., 2007). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds.
Advanced Synthesis Techniques
Advanced synthesis techniques like palladium-catalyzed carbonylative annulation reactions have been developed to create 2-substituted indene-1,3(2H)-dione derivatives, showcasing the innovative methods employed in synthesizing complex structures (Zhang et al., 2015).
Versatility and Diverse Applications
The diverse applications of indane-1,3-dione, including in biosensing, bioimaging, electronics, and photopolymerization, highlight the versatility of this compound. A comprehensive review of its synthetic strategies and applications provides a broad perspective on its potential uses (Pigot et al., 2022).
Propiedades
IUPAC Name |
3-hydroxy-2-[(3-phenylmethoxyphenyl)iminomethyl]inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c25-22-19-11-4-5-12-20(19)23(26)21(22)14-24-17-9-6-10-18(13-17)27-15-16-7-2-1-3-8-16/h1-14,25H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKHXDOVEUQWIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N=CC3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

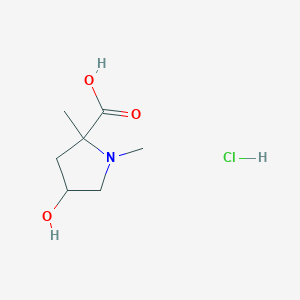
![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)
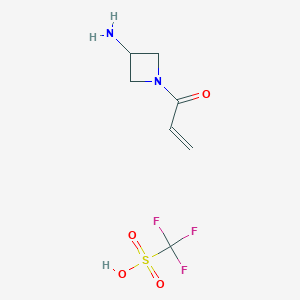
![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)
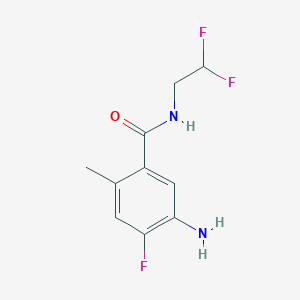
![2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384070.png)
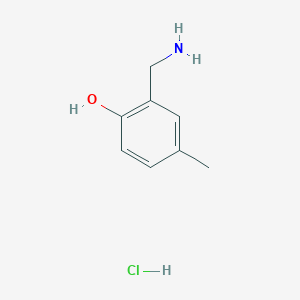
methyl-lambda6-sulfanone](/img/structure/B1384073.png)
